molecular formula C16H14ClN5OS B14490544 [2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-yl](phenyl)methanone CAS No. 64918-20-3

[2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-yl](phenyl)methanone

Cat. No.: B14490544
CAS No.: 64918-20-3
M. Wt: 359.8 g/mol
InChI Key: CYLUTDKXVPMKSK-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is a complex organic compound that features a purine base, a thiomorpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone typically involves multiple steps. One common approach is to start with the chlorination of a purine derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution. The final step involves the attachment of the phenyl group via a carbonylation reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its purine base makes it a potential candidate for studying nucleotide analogs and their effects on DNA and RNA synthesis.

Medicine

In medicinal chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the thiomorpholine ring can interact with protein active sites, potentially inhibiting enzyme activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-9H-purin-9-yl)ethylmethanone
  • 2-(6-Chloro-9H-purin-9-yl)methylmethanone
  • 2-(6-Chloro-9H-purin-9-yl)propylmethanone

Uniqueness

Compared to similar compounds, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is unique due to the presence of the thiomorpholine ring. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications. Additionally, the combination of the purine base and the phenyl group provides a unique scaffold for the development of new molecules with diverse functionalities.

Properties

CAS No.

64918-20-3

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

[2-(6-chloropurin-9-yl)thiomorpholin-4-yl]-phenylmethanone

InChI

InChI=1S/C16H14ClN5OS/c17-14-13-15(19-9-18-14)22(10-20-13)12-8-21(6-7-24-12)16(23)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2

InChI Key

CYLUTDKXVPMKSK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CN1C(=O)C2=CC=CC=C2)N3C=NC4=C3N=CN=C4Cl

Origin of Product

United States

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